9-ethyl-3-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}-9H-carbazole
Overview
Description
Carbazole derivatives are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. One common method involves the palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of carbazole derivatives can be complex and varies based on the specific derivative. For example, 9-ethyl-9H-carbazole has the molecular formula C14H13N .Chemical Reactions Analysis
Carbazole derivatives can undergo a variety of chemical reactions. For instance, they can be involved in palladium-catalyzed tandem directed C-H functionalization and amide arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives can vary based on their specific structure. For example, 9-ethyl-9H-carbazole has a molecular weight of 195.2597 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-4-27-22-8-6-5-7-20(22)21-16-19(9-10-23(21)27)17-25-11-13-26(14-12-25)24(28)15-18(2)3/h5-10,16,18H,4,11-15,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBGNLFDJCZAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)CC(C)C)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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